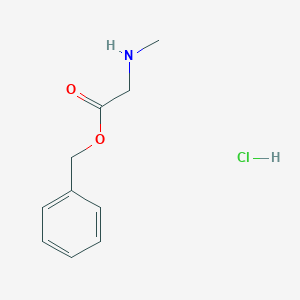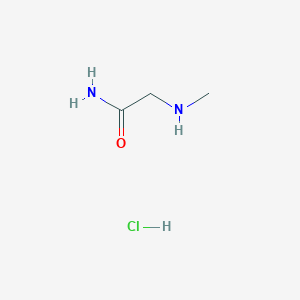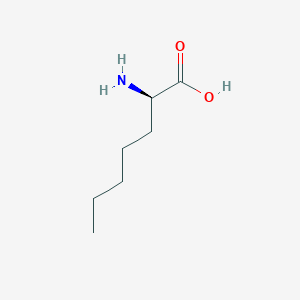
H-Arg(MTR)-OH
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg(MTR)-OH typically involves the protection of the arginine side chain with the MTR group This is achieved through a series of chemical reactions that include the use of protecting groups and deprotection stepsThe final product is obtained after deprotection of the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
H-Arg(MTR)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The MTR group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of scavengers.
Substitution Reactions: The guanidine group of arginine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the MTR group.
Phenol/TFA Mixture: Used for monitoring the cleavage of the MTR group by HPLC.
Major Products Formed
The major product formed from the deprotection reaction is L-arginine, which can be further used in peptide synthesis or other biochemical applications .
科学研究应用
H-Arg(MTR)-OH has several applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biological Studies: Employed in the study of arginine metabolism and its role in nitric oxide synthesis.
Medical Research: Investigated for its potential therapeutic applications in cardiovascular diseases and other health conditions.
作用机制
The primary mechanism of action of H-Arg(MTR)-OH involves its role as a protected form of arginine. The MTR group protects the guanidine side chain during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free arginine can participate in various biochemical pathways, including the synthesis of nitric oxide, a critical signaling molecule in the cardiovascular system .
相似化合物的比较
Similar Compounds
H-Arg-OtBu: Another protected form of arginine, where the guanidine group is protected by a tert-butyl group.
H-Arg(Pbf)-OH: Uses a pentamethyl-dihydrobenzofuran sulfonyl group for protection.
Uniqueness
H-Arg(MTR)-OH is unique due to its specific protective group, MTR, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex peptides where selective deprotection is required .
属性
IUPAC Name |
(2S)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O5S/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-16(18)19-7-5-6-12(17)15(21)22/h8,12H,5-7,17H2,1-4H3,(H,21,22)(H3,18,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSAEZSSVDNYPO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)



